

Solubility Profile of (1R,2S)-1-Amino-2-Indanol: A Technical Guide

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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

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(1R,2S)-1-amino-2-indanol, a chiral amino alcohol, is a critical building block in asymmetric synthesis and the development of pharmaceuticals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for (1R,2S)-1-amino-2-indanol in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of **(1R,2S)-1-amino-2-indanol** has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that quantitative solubility data in a broad range of common organic solvents remains largely unpublished in readily accessible literature.



Solvent	Chemical Formula	Solubility	Temperature (°C)	Remarks
Dimethyl Sulfoxide (DMSO)	C2H6OS	100 mg/mL[1][2]	Not Specified	High solubility.
Water	H ₂ O	Soluble[3][4]	Not Specified	Qualitative description.
Methanol	СН₃ОН	Soluble[3]	Not Specified	Qualitative description.
Chloroform	CHCl₃	Soluble	22	Implied by its use as a solvent for optical rotation measurements.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	-	≥ 2.5 mg/mL[1] [2]	Not Specified	Solvent mixture for in vivo studies.
10% DMSO / 90% (20% SBE- β-CD in Saline)	-	≥ 2.5 mg/mL[1] [2]	Not Specified	Solvent mixture for in vivo studies.
10% DMSO / 90% Corn Oil	-	≥ 2.5 mg/mL[1] [2]	Not Specified	Solvent mixture for in vivo studies.

Experimental Protocols

For researchers and drug development professionals requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following section details a general methodology for the determination of the equilibrium solubility of a crystalline compound like (1R,2S)-1-amino-2-indanol.



Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

- 1. Materials and Equipment:
- (1R,2S)-1-amino-2-indanol (crystalline solid)
- Selected organic solvents (analytical grade or higher)
- Thermostatically controlled shaker or water bath
- Vials with screw caps
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
 or another validated analytical technique for quantification.
- 2. Procedure:
- Preparation: An excess amount of solid (1R,2S)-1-amino-2-indanol is added to a series of
 vials, each containing a known volume of the selected organic solvent. The excess of solid is
 crucial to ensure that a saturated solution is achieved.
- Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

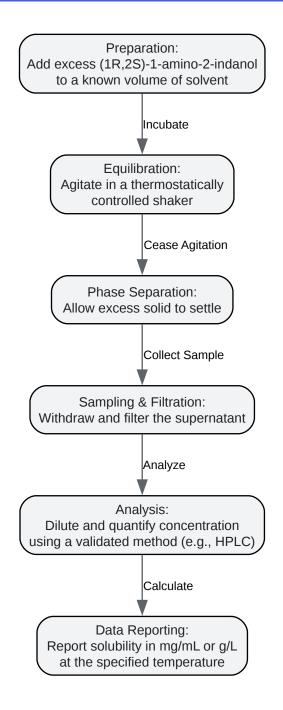


- Sample Collection and Preparation: After equilibration, the vials are allowed to stand
 undisturbed at the set temperature to allow the excess solid to settle. A sample of the
 supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe
 filter to remove any undissolved solid particles.
- Quantification: The filtered, saturated solution is then appropriately diluted with a suitable solvent, and the concentration of (1R,2S)-1-amino-2-indanol is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- Data Reporting: The solubility is typically reported in units such as mg/mL, g/L, or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:





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Caption: Workflow for Solubility Determination.

This in-depth guide provides the currently available solubility data for **(1R,2S)-1-amino-2-indanol** and a robust experimental framework for researchers to determine its solubility in other relevant organic solvents. Accurate solubility data is paramount for the successful application of this important chiral building block in research and development.



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